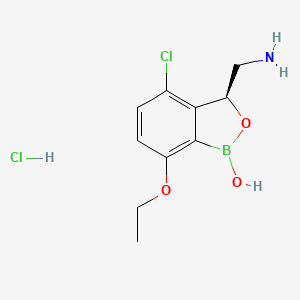
LeuRS-IN-1 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LeuRS-IN-1 hydrochloride is a potent and orally active inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase. It exhibits significant inhibitory activity with IC50 and Kd values of 0.06 μM and 0.075 μM, respectively . Additionally, it inhibits human cytoplasmic leucyl-tRNA synthetase with an IC50 of 38.8 μM and HepG2 protein synthesis with an EC50 of 19.6 μM .
Métodos De Preparación
The synthesis of LeuRS-IN-1 hydrochloride involves several steps. One common method includes the preparation of the compound in a solution of dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with deionized water . Industrial production methods typically involve large-scale synthesis using similar reagents and conditions, ensuring high purity and yield.
Análisis De Reacciones Químicas
LeuRS-IN-1 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like ammonia or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Aplicaciones Científicas De Investigación
LeuRS-IN-1 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving leucyl-tRNA synthetase inhibitors.
Biology: The compound is employed in research on protein synthesis and its inhibition in various cell lines.
Industry: It is used in the development of new antibacterial agents and in the study of enzyme inhibition mechanisms.
Mecanismo De Acción
LeuRS-IN-1 hydrochloride exerts its effects by inhibiting the leucyl-tRNA synthetase enzyme. This inhibition prevents the aminoacylation of tRNA, thereby disrupting protein synthesis in Mycobacterium tuberculosis . The compound targets the active site of the enzyme, binding with high affinity and specificity, which leads to the inhibition of bacterial growth and replication.
Comparación Con Compuestos Similares
LeuRS-IN-1 hydrochloride is unique in its high potency and selectivity for Mycobacterium tuberculosis leucyl-tRNA synthetase. Similar compounds include:
5-phenylamino-2H-[1,2,4]triazin-3-one derivatives: These compounds also inhibit leucyl-tRNA synthetase but with lower potency compared to this compound.
This compound stands out due to its significant inhibitory activity and its potential for therapeutic applications against drug-resistant tuberculosis strains.
Propiedades
Fórmula molecular |
C10H14BCl2NO3 |
|---|---|
Peso molecular |
277.94 g/mol |
Nombre IUPAC |
[(3S)-4-chloro-7-ethoxy-1-hydroxy-3H-2,1-benzoxaborol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H13BClNO3.ClH/c1-2-15-7-4-3-6(12)9-8(5-13)16-11(14)10(7)9;/h3-4,8,14H,2,5,13H2,1H3;1H/t8-;/m1./s1 |
Clave InChI |
RNWXGTCHQYEZGU-DDWIOCJRSA-N |
SMILES isomérico |
B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCC)O.Cl |
SMILES canónico |
B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
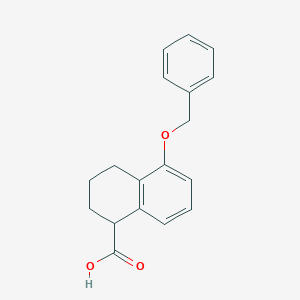
![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)
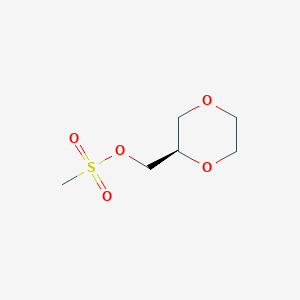

![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
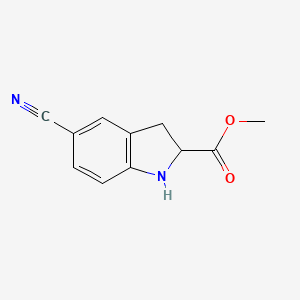


![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
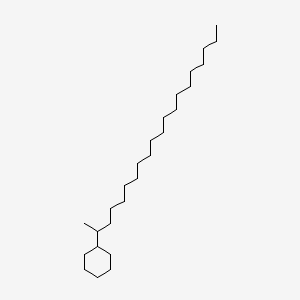

![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
